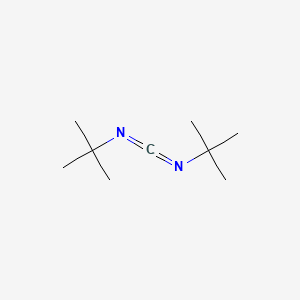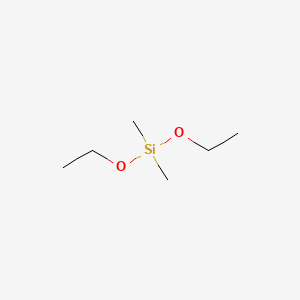
N,N'-di-tert-Butylcarbodiimide
Vue d'ensemble
Description
N,N’-di-tert-Butylcarbodiimide is an organic compound with the molecular formula (CH₃)₃CN=C=NC(CH₃)₃. It is a colorless to almost colorless clear liquid that is primarily used as a reagent in organic synthesis. This compound is known for its role in peptide synthesis and other coupling reactions .
Méthodes De Préparation
N,N’-di-tert-Butylcarbodiimide can be synthesized through various methods. One common synthetic route involves the reaction of tert-butylamine with phosgene to form tert-butyl isocyanate, which is then treated with another equivalent of tert-butylamine to yield N,N’-di-tert-Butylcarbodiimide . The reaction conditions typically involve the use of inert atmospheres and controlled temperatures to ensure the stability of the intermediates and the final product.
Analyse Des Réactions Chimiques
N,N’-di-tert-Butylcarbodiimide undergoes several types of chemical reactions, including:
Coupling Reactions: It is widely used in peptide synthesis as a coupling reagent.
Guanylation Reactions: It can react with aryl amines in the presence of lanthanum amides to form guanidines.
Reactions with Oxalyl Chloride: It reacts with oxalyl chloride to form dichloroimidazolidine-4,5-dione, which is a key intermediate for the synthesis of N,N’-diamidocarbenes.
Applications De Recherche Scientifique
N,N’-di-tert-Butylcarbodiimide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N,N’-di-tert-Butylcarbodiimide involves its ability to act as a dehydrating agent, facilitating the formation of amide bonds in peptide synthesis. It reacts with carboxylic acids to form an active ester intermediate, which then reacts with an amine to form the desired amide bond . This mechanism is crucial in peptide synthesis, where the formation of amide bonds is a key step.
Comparaison Avec Des Composés Similaires
N,N’-di-tert-Butylcarbodiimide can be compared with other carbodiimides such as:
N,N’-Diisopropylcarbodiimide: Another commonly used carbodiimide in peptide synthesis, known for its similar reactivity but different steric properties.
N,N’-Dicyclohexylcarbodiimide: Widely used in peptide synthesis, but with different solubility and reactivity characteristics compared to N,N’-di-tert-Butylcarbodiimide.
1-tert-Butyl-3-ethylcarbodiimide: Similar in structure but with different alkyl groups, affecting its reactivity and application.
N,N’-di-tert-Butylcarbodiimide is unique due to its specific steric properties and reactivity, making it suitable for certain applications where other carbodiimides may not be as effective .
Propriétés
InChI |
InChI=1S/C9H18N2/c1-8(2,3)10-7-11-9(4,5)6/h1-6H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDVWLLCLTVBSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=C=NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219155 | |
| Record name | Di-tert-butylcarbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
691-24-7 | |
| Record name | N,N′-Methanetetraylbis[2-methyl-2-propanamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butylcarbodiimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000691247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-tert-butylcarbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-tert-butylcarbodiimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















